N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features both benzimidazole and pyrazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. Common synthetic routes include:
Benzimidazole Synthesis: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrazole Synthesis: Pyrazole rings are often synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive moieties.
Industry: Utilized in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The pyrazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to antimicrobial and anticancer effects by disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and pyrazole-based inhibitors are known for their anti-inflammatory and anticancer properties.
Uniqueness
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to the combination of benzimidazole and pyrazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy.
Properties
Molecular Formula |
C17H19N5O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c1-22-14-8-3-2-6-13(14)19-15(22)9-10-18-17(23)16-11-5-4-7-12(11)20-21-16/h2-3,6,8H,4-5,7,9-10H2,1H3,(H,18,23)(H,20,21) |
InChI Key |
MNQWMANWAKDXEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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